molecular formula C8H6BrFO3 B6604083 2-(3-bromo-2-fluorophenoxy)acetic acid CAS No. 2168882-38-8

2-(3-bromo-2-fluorophenoxy)acetic acid

Cat. No.: B6604083
CAS No.: 2168882-38-8
M. Wt: 249.03 g/mol
InChI Key: GRPGGUDWCFDFBP-UHFFFAOYSA-N
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Description

2-(3-bromo-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrFO3. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-fluorophenoxy)acetic acid typically involves the reaction of 3-bromo-2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-fluorophenoxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols.

Scientific Research Applications

2-(3-bromo-2-fluorophenoxy)acetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study molecular interactions and enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-2-chlorophenoxy)acetic acid
  • 2-(3-bromo-2-iodophenoxy)acetic acid
  • 2-(3-bromo-2-methylphenoxy)acetic acid

Uniqueness

2-(3-bromo-2-fluorophenoxy)acetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGGUDWCFDFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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